Einecs 226-004-4

Description

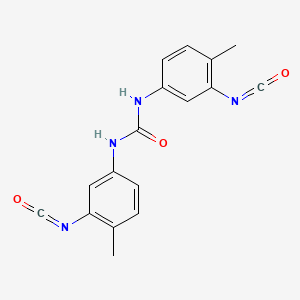

Structure

3D Structure

Properties

CAS No. |

5206-52-0 |

|---|---|

Molecular Formula |

C17H14N4O3 |

Molecular Weight |

322.32 g/mol |

IUPAC Name |

1,3-bis(3-isocyanato-4-methylphenyl)urea |

InChI |

InChI=1S/C17H14N4O3/c1-11-3-5-13(7-15(11)18-9-22)20-17(24)21-14-6-4-12(2)16(8-14)19-10-23/h3-8H,1-2H3,(H2,20,21,24) |

InChI Key |

VZWWZEJXAIOUFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)N=C=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Conventional Synthesis Routes for 5,5'-Ureylenedi-o-tolyl Diisocyanate

Conventional synthesis has been dominated for decades by the use of phosgene (B1210022), a highly reactive and toxic gas. However, the significant hazards associated with phosgene have spurred the development of alternative, safer methods. acs.org

Phosgenation Techniques

The reaction of a primary amine with phosgene is the most established industrial method for producing isocyanates. sabtechmachine.com This process can be conducted in either the liquid or gas phase. nih.gov

Liquid-Phase Phosgenation: This is the most common approach, typically executed in a two-step "cold-hot" process within an inert solvent like o-dichlorobenzene. sabtechmachine.comlookchem.com

Cold Phosgenation (0-50°C): The diamine precursor, dissolved in the solvent, reacts with phosgene. This initial step forms a mixture of carbamoyl (B1232498) chlorides and amine hydrochlorides. sabtechmachine.comlookchem.com Controlling the temperature and ensuring good mixing is critical to minimize the formation of urea (B33335) by-products, which can occur if an isocyanate group reacts with an unreacted amine group.

Hot Phosgenation (80-200°C): The slurry from the first stage is heated, and additional phosgene is introduced. sabtechmachine.com At these higher temperatures, the carbamoyl chloride and amine hydrochloride intermediates are converted into the final diisocyanate, releasing hydrogen chloride (HCl) as a major byproduct. chemindigest.com The crude product is then purified through distillation to remove the solvent, excess phosgene, and HCl.

Gas-Phase Phosgenation: A more modern and efficient alternative involves reacting the vaporized diamine with gaseous phosgene at high temperatures (300-400°C). nih.govnih.gov This method significantly reduces solvent usage, leading to energy savings and a smaller plant footprint. nih.gov It also offers shorter reaction times and improved safety due to a smaller inventory of phosgene. bdmaee.net

Non-Phosgenation Techniques

Driven by the need to eliminate phosgene, several alternative routes have been developed. These methods typically proceed via a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the isocyanate. acs.orgebrary.net

Dimethyl Carbonate (DMC) Method: DMC is considered an environmentally benign reagent and a viable substitute for phosgene. nih.gov The diamine precursor reacts with DMC under harsher conditions than aliphatic amines to form a dicarbamate. acs.orgnih.gov This intermediate is then subjected to thermal cracking at high temperatures (around 260°C) to produce the diisocyanate and methanol, which can be recycled. ebrary.netgoogle.com

Reductive Carbonylation: This route synthesizes the isocyanate or its carbamate precursor directly from the corresponding dinitro aromatic compound. The process involves reacting the nitro compound with carbon monoxide in the presence of a catalyst. ebrary.net The reaction can be tuned to either produce the isocyanate directly or form a carbamate by including an alcohol, which is then thermally decomposed in a separate step. universiteitleiden.nl

Urea Method: This process uses urea and an alcohol to react with the amine, forming a carbamate intermediate that is subsequently decomposed to the isocyanate. acs.orgnih.gov This pathway is attractive as its byproducts, alcohol and ammonia, can be recycled to synthesize the starting materials. acs.org

| Feature | Phosgenation | Non-Phosgenation (e.g., DMC Route) |

| Primary Reagent | Phosgene (COCl₂) | Dimethyl Carbonate (DMC), CO, Urea |

| Toxicity/Hazard | High (Extremely toxic phosgene) | Low to moderate |

| Byproducts | Hydrogen Chloride (HCl) | Methanol, Ammonia (recyclable) |

| Corrosivity | High (due to HCl) | Low |

| Intermediate | Carbamoyl Chloride | Carbamate |

| Process Maturity | Well-established, dominant industrial method | Newer, growing interest |

Catalysts play a crucial role in enhancing the efficiency and selectivity of both phosgenation and non-phosgenation routes.

In the phosgenation process , the synthesis of phosgene itself is catalytic, typically involving the reaction of carbon monoxide and chlorine over an activated carbon catalyst. sabtechmachine.com

For non-phosgenation routes , catalysis is essential for the formation and decomposition of the carbamate intermediate.

DMC Route: Zinc compounds, such as zinc acetate (B1210297) or zinc oxide, are highly effective catalysts for both the synthesis of the carbamate from the diamine and DMC, and its subsequent thermal decomposition into the diisocyanate. google.com

Reductive Carbonylation: This process relies heavily on transition metal catalysts. Homogeneous catalysts based on noble metals like palladium and rhodium have been extensively studied for their high activity in converting nitro-aromatics to carbamates or isocyanates. universiteitleiden.nlresearchgate.net

Trimerization Catalysts: In some applications, isocyanates are intentionally trimerized to form isocyanurates, which are valuable in coatings. This reaction is catalyzed by various compounds, including Mannich bases and fluoride (B91410) ions. researchgate.netacs.org

| Synthesis Route | Reaction Step | Catalyst Examples |

| Phosgenation | Phosgene Synthesis | Activated Carbon |

| DMC Method | Carbamate Synthesis & Decomposition | Zinc Acetate, Zinc Oxide (ZnO) |

| Reductive Carbonylation | Nitro Group Carbonylation | Palladium (Pd) complexes, Rhodium (Rh) complexes |

| Oxidative Carbonylation | Amine Carbonylation | Selenium, Palladium (Pd) complexes |

Mechanistic Investigations of Isocyanate Formation

Understanding the reaction mechanisms is key to optimizing synthesis, improving yield, and minimizing side reactions. Theoretical and experimental studies, particularly on analogous molecules like 2,4-Toluenediamine (TDA), provide significant insight.

The kinetics of phosgenation for aromatic diamines have been investigated through computational chemistry. For an asymmetrical diamine, multiple reaction pathways are possible. nih.gov Studies on 2,4-TDA suggest two primary mechanisms:

Stepwise Phosgenation: One amine group is fully converted to an isocyanate group before the second amine group reacts. nih.govresearchgate.net

Phosgenations First: Both amine groups are first converted to carbamoyl chloride intermediates, followed by two consecutive HCl elimination steps to form the diisocyanate. nih.govresearchgate.net

Computational models indicate that the "phosgenations first" mechanism is generally more energetically favorable. researchgate.net The reaction of an amine with an isocyanate to form urea is a significant side reaction, and its rate is typically reduced by using an excess of phosgene. In non-phosgene routes, the kinetics are often governed by the thermal decomposition of the carbamate, a unimolecular elimination reaction that is highly temperature-dependent. mdpi.com

Quantum chemical calculations for the phosgenation of 2,4-TDA have shown that the reaction barriers are substantially lower in a solvent like o-dichlorobenzene compared to the gas phase, highlighting the solvent's role in stabilizing transition states. nih.govresearchgate.net The standard enthalpy of formation has been calculated for key compounds like 2,4-TDI (-94.1 kJ/mol), providing a thermodynamic benchmark for similar aromatic isocyanates. researchgate.net Optimizing a process involves balancing the kinetic favorability with thermodynamic equilibrium, especially in reversible non-phosgene systems where the removal of a product (e.g., alcohol) is necessary to drive the reaction to completion. ebrary.net

Novel Synthetic Approaches and Green Chemistry Principles

The field of isocyanate synthesis is increasingly influenced by the principles of green chemistry, aiming for safer reagents, reduced waste, and the use of renewable resources. rsc.org

The primary "green" achievement is the development of the phosgene-free routes discussed previously. Beyond this, novel approaches are being explored:

Rearrangement Reactions: The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate, is a well-known phosgene-free laboratory method. escholarship.orglibretexts.org While effective, the use of potentially explosive azide intermediates makes it unsuitable for large-scale industrial production. ebrary.netescholarship.org However, recent developments using flow chemistry can mitigate these safety concerns, potentially enabling its use with renewable fatty acids. acs.org

Bio-based Feedstocks: Research is underway to produce aromatic diisocyanates from renewable sources like lignin (B12514952). rsc.orgchemrxiv.org For example, a diisocyanate has been synthesized from bisguaiacol F (BGF), a compound derivable from lignocellulosic materials, using a phosgene-free protocol involving di-tert-butyl dicarbonate (B1257347). chemrxiv.org

Process Intensification: The shift from liquid-phase to gas-phase phosgenation is an example of process optimization that aligns with green chemistry by reducing solvent waste and energy consumption. bdmaee.net Similarly, using captured CO₂ to create polyols that react with isocyanates contributes to a more sustainable lifecycle. bdmaee.net

These innovations highlight a clear trajectory in chemical manufacturing toward processes that are not only efficient and economical but also inherently safer and more environmentally sustainable. rsc.org

Bio-based and Sustainable Pathways for Aromatic Diisocyanates

The chemical industry's shift towards sustainability has spurred the exploration of renewable feedstocks for the production of aromatic diisocyanates. The goal is to replace traditional petroleum-based precursors with bio-derived alternatives, thereby reducing the carbon footprint and reliance on fossil fuels. rsc.org

Lignin, a complex polymer abundant in biomass, has emerged as a promising source of aromatic compounds suitable for diisocyanate synthesis. digitellinc.comchemrxiv.org Lignin-derived phenols, such as guaiacol (B22219) and vanillyl alcohol, can be converted into diisocyanate structures. digitellinc.com For instance, a novel bio-based aromatic diisocyanate, bisguaiacol F diisocyanate (BGI), has been synthesized from guaiacol and vanillyl alcohol. This process involves a three-step conversion of the bio-based starting materials into an aromatic diamine, followed by a phosgene-free isocyanate formation. digitellinc.com

Another avenue of research involves the use of vanillic acid and syringic acid, which can also be obtained from lignin, to synthesize aromatic diisocyanates containing oxyalkylene linkages. google.com These bio-based diisocyanates are structurally analogous to petrochemically derived compounds like Methylene (B1212753) Diphenyl Diisocyanate (MDI). google.com

The development of phosgene-free synthetic routes is a cornerstone of sustainable isocyanate production due to the extreme toxicity of phosgene. researchgate.netresearchgate.net Several alternative methods are being investigated:

Reductive Carbonylation: This method involves the reaction of nitroaromatic compounds with carbon monoxide in the presence of a catalyst to directly form isocyanates. universiteitleiden.nl This pathway avoids the use of phosgene and the corresponding diamine intermediate. universiteitleiden.nl

Carbamate Intermediates: A common phosgene-free strategy is the synthesis of carbamates from amines, which are then thermally decomposed to yield the desired isocyanate. nwo.nlacs.org

Use of Phosgene Substitutes: Reagents like di-tert-butyl dicarbonate (Boc₂O) can be used to convert amines to isocyanates under mild, phosgene-free conditions. digitellinc.commdpi.com

The following interactive table summarizes various bio-based precursors and their potential for aromatic diisocyanate synthesis.

| Bio-based Precursor | Derived Aromatic Intermediate | Potential Diisocyanate Product | Reference |

| Lignin (Guaiacol, Vanillyl Alcohol) | Bisguaiacol F (BGF) | Bisguaiacol F Diisocyanate (BGI) | digitellinc.comchemrxiv.org |

| Lignin (Vanillic Acid, Syringic Acid) | Dihaloalkanes | Bis(4-isocyanato-2-methoxyphenoxy)alkane | google.com |

| Fatty Acids (Oleic Acid) | Dicarboxylic Acyl Azides | Aliphatic Diisocyanates | rsc.org |

| Amino Acids (L-lysine) | L-lysine Esters | L-lysine Diisocyanate Ethyl Ester (LDI) | rsc.org |

Catalyst Development for Enhanced Selectivity and Yield

In the context of reductive carbonylation of nitroaromatics, palladium-based homogeneous catalysts have been extensively studied. universiteitleiden.nl The challenge lies in developing catalysts that are not only highly active and selective but also robust and easily recyclable to make the process economically viable. universiteitleiden.nlnwo.nl

For phosgene-free routes that proceed via carbamate intermediates, various catalysts are employed. The synthesis of carbamates from amines and alcohols can be catalyzed by Group VIII transition metal compounds. google.com The subsequent thermal decomposition of these carbamates into isocyanates is also a critical step where catalysis can enhance efficiency and prevent side reactions. nih.gov

In greener approaches utilizing phosgene substitutes, catalysts are essential for achieving high yields under mild conditions. For example, the conversion of aromatic amines to diisocyanates using di-tert-butyl dicarbonate is effectively catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). digitellinc.commdpi.com This method offers a room-temperature, phosgene-free pathway to isocyanates. digitellinc.com

Even within the traditional phosgene-based routes, catalysis is critical for selectivity. The synthesis of the diamine precursor to MDI, methylenedianiline (MDA), from aniline (B41778) and formaldehyde (B43269) is catalyzed by strong acids. researchgate.netspringerprofessional.de The development of solid acid catalysts, such as zeolites, is being explored to replace corrosive mineral acids like HCl, thereby reducing waste and simplifying purification processes. researchgate.net The choice of catalyst in this initial condensation step can influence the isomeric distribution of the resulting diamine, which in turn affects the properties of the final diisocyanate product. researchgate.net

The following interactive table provides an overview of different catalytic systems and their applications in aromatic diisocyanate synthesis.

| Catalytic System | Reaction Pathway | Function | Key Advantages | Reference |

| Palladium-diphosphane complexes | Reductive carbonylation of nitro compounds | Formation of isocyanate from nitro group and CO | Phosgene-free, direct synthesis | universiteitleiden.nl |

| 4-dimethylaminopyridine (DMAP) | Reaction of amines with di-tert-butyl dicarbonate | Isocyanate formation | Phosgene-free, mild reaction conditions | digitellinc.commdpi.com |

| Group VIII transition metals | Reaction of formamides with alcohols/amines | Formation of carbamate/urea precursors | Non-oxidative dehydrogenation | google.com |

| Zeolites (e.g., Y, β, ZSM-5) | Condensation of aniline and formaldehyde | Formation of methylenedianiline (MDA) | Replaces corrosive mineral acids, improves selectivity | researchgate.net |

| Tertiary Amines and Organotin compounds | Urethane (B1682113) reaction (Isocyanate + Polyol) | Catalyze the polymerization reaction | Control of reaction rate and foam properties | chimia.ch |

Advanced Polymerization Studies and Material Science Applications

Polyurethane Synthesis with 5,5'-Ureylenedi-o-tolyl Diisocyanate

Polyurethanes are versatile polymers synthesized through the reaction of a diisocyanate with a polyol, a molecule with multiple hydroxyl groups. acs.org The synthesis can be a one-step process, where all reactants are mixed together, or a two-step prepolymer process. In the latter, the diisocyanate is first reacted with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended with a low-molecular-weight diol or diamine. nih.govqucosa.de

The reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) is a nucleophilic addition that forms a urethane (B1682113) linkage. The kinetics of this reaction are influenced by several factors, including the structure of the reactants, temperature, and the presence of catalysts.

Reactivity of Aromatic Isocyanates : Generally, aromatic isocyanates are significantly more reactive than aliphatic isocyanates. mdpi.com This is due to the electron-withdrawing effect of the aromatic ring, which makes the carbon atom of the isocyanate group more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. The reaction rate order for common isocyanates is typically TDI > MDI > HDI > HMDI > IPDI. mdpi.com As an aromatic diisocyanate, 5,5'-Ureylenedi-o-tolyl diisocyanate is expected to exhibit high reactivity.

Catalysis : The polyurethane synthesis is often catalyzed to proceed at a practical rate. Organotin compounds, such as dibutyltin dilaurate (DBTDL), and tertiary amines are common catalysts. qucosa.deresearchgate.net The reaction generally follows second-order kinetics. researchgate.net

Table 1: Comparative Reactivity of Different Diisocyanates in Polyurethane Synthesis This table presents generalized data for common diisocyanates to illustrate the principles of reactivity, as specific kinetic data for 5,5'-Ureylenedi-o-tolyl diisocyanate were not available in the reviewed sources.

| Diisocyanate Type | Example(s) | Relative Reaction Rate | Key Structural Features |

| Aromatic | MDI, TDI | High | Electron-withdrawing aromatic ring increases NCO reactivity. mdpi.com |

| Cycloaliphatic | IPDI, HMDI | Intermediate | Steric hindrance from the cycloaliphatic ring reduces NCO reactivity compared to aromatics. mdpi.com |

| Aliphatic | HDI | Low | Electron-donating alkyl chain reduces NCO reactivity. mdpi.com |

The structure of the diisocyanate is a critical determinant of the final polymer's properties, as it forms the basis of the hard segments in the polymer matrix. nih.gov These hard segments are responsible for properties like strength, hardness, and thermal stability. mdpi.com

Key structural aspects of 5,5'-Ureylenedi-o-tolyl diisocyanate and their expected influence include:

Rigidity : The aromatic rings provide stiffness to the polymer backbone.

Hydrogen Bonding : The ureylene group is a potent hydrogen bond donor and acceptor. This leads to strong intermolecular interactions within the hard segments, promoting a high degree of phase separation from the soft polyol segments. nih.gov

Symmetry : The molecular symmetry of the diisocyanate affects the efficiency of hard segment packing. Symmetrical diisocyanates tend to form more ordered, crystalline hard domains, which can enhance the mechanical properties of the polymer. nih.govresearchgate.net The structure of 5,5'-Ureylenedi-o-tolyl diisocyanate, with its ortho-methyl substituents, may present packing arrangements that differ from highly symmetric molecules like 4,4'-MDI.

Polyurea and Poly(urethane-urea) Formulations

Polyurea polymers are formed by the reaction of a diisocyanate with a polyamine. nih.govpinnaclewest.net This reaction is typically much faster than the reaction with polyols and often proceeds without a catalyst. Poly(urethane-urea)s are hybrids synthesized from a diisocyanate, a polyol, and a polyamine, containing both urethane and urea (B33335) linkages. qucosa.de

Crosslinking involves the formation of covalent or strong physical bonds between polymer chains, creating a three-dimensional network. pcimag.com The crosslink density significantly impacts the material's properties; higher densities generally lead to increased rigidity, thermal stability, and chemical resistance. europa.eu

Methods of Crosslinking : Crosslinking can be achieved internally by using reactants with a functionality greater than two (e.g., a triol or a tri-isocyanate). carbodiimide.com Alternatively, external crosslinking agents can be added that react with functional groups on the polymer backbone after initial polymerization. pcimag.comcarbodiimide.com

Physical Crosslinking : In polymers derived from 5,5'-Ureylenedi-o-tolyl diisocyanate, the hard segments formed by the aggregation of the diisocyanate and chain extender act as physical crosslinks. The strong, bidentate hydrogen bonds formed by the urea groups in polyureas and the central ureylene group in this specific diisocyanate create robust physical networks that give the material its elastomeric properties. mdpi.com

Network Architecture : The final network architecture is a result of both chemical and physical crosslinks. The structure of the diisocyanate governs the effectiveness of the physical crosslinks, while the functionality of the monomers determines the chemical crosslink density.

The properties of polyurea and polyurethane polymers can be precisely tailored by employing copolymerization strategies. This involves using mixtures of different monomers to achieve a desired balance of properties. unipa.itresearchgate.net

Mixed Diisocyanates : Combining aromatic and aliphatic diisocyanates is a common strategy. An aromatic diisocyanate like 5,5'-Ureylenedi-o-tolyl diisocyanate would contribute to high tensile strength and hardness, while an aliphatic diisocyanate could improve flexibility and UV stability. pinnaclewest.netunipa.it A study on hybrid aliphatic/aromatic systems showed that a specific weight ratio could yield maximum tensile strength and elongation. researchgate.net

Mixed Chain Extenders : Utilizing a combination of diol and diamine chain extenders allows for the creation of poly(urethane-urea) copolymers. The urea linkages formed from diamines generally lead to stronger hard segment cohesion and better mechanical properties than the urethane linkages from diols. nih.gov

Soft Segment Variation : The type and molecular weight of the polyol or polyamine (the soft segment) can be varied to control the flexibility, elasticity, and low-temperature performance of the final polymer. bhu.ac.in

Microstructure and Morphology of Isocyanate-Derived Polymers

The performance of polyurethane and polyurea elastomers is intrinsically linked to their two-phase microstructure, which arises from the thermodynamic incompatibility between the hard and soft segments. bhu.ac.inmdpi.com

Microphase Separation : The polar, rigid hard segments (from the diisocyanate and chain extender) aggregate into distinct domains through hydrogen bonding. These hard domains are dispersed within a continuous, flexible soft segment matrix (from the polyol or polyamine). mdpi.comresearchgate.net This phase separation is the source of the elastomeric properties of these materials.

Influence of Diisocyanate Structure : The degree of phase separation is heavily influenced by the diisocyanate's structure.

Hard Segment Cohesion : The presence of the ureylene group in 5,5'-Ureylenedi-o-tolyl diisocyanate is expected to promote strong hard-segment cohesion due to enhanced hydrogen bonding, leading to a well-defined phase separation. nih.gov

Crystallinity : Symmetrical aromatic diisocyanates can form crystalline hard domains, which act as reinforcing fillers. researchgate.net The substitution pattern of 5,5'-Ureylenedi-o-tolyl diisocyanate would influence the ability of the hard segments to pack into ordered crystalline structures.

Morphology : The morphology of the hard domains can range from isolated spherulites to interconnected, continuous structures, depending on the hard segment content and chemical structure. bhu.ac.inmdpi.com This morphology, observable through techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM), directly correlates with the material's mechanical behavior. For example, polymers with well-ordered and interconnected hard domains typically exhibit higher tensile strength and modulus. unipa.it

Phase Separation Phenomena in Segmented Copolymers

Segmented polyurethanes are block copolymers composed of alternating soft and hard segments. The thermodynamic incompatibility between these segments drives a phenomenon known as microphase separation, where the hard segments aggregate into distinct domains within the continuous soft segment matrix. MOCA, as a key component of the hard segment, significantly influences the extent and nature of this phase separation.

The degree of phase separation in MOCA-cured polyurethanes can be investigated using various analytical techniques, including Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM). These methods provide visual evidence of the phase-separated morphology, revealing the size, shape, and distribution of the hard domains. researchgate.net Studies have shown that in MOCA-cured systems, the hard domains can form spherulitic structures composed of lamellae. nih.gov

The extent of phase separation is crucial as it dictates many of the final properties of the polyurethane, including its mechanical strength, elasticity, and thermal stability. A higher degree of phase separation, often promoted by the rigid and polar nature of MOCA-containing hard segments, generally leads to materials with enhanced mechanical properties.

Table 1: Influence of Curing Agent on Polyurethane Hard Domain Characteristics

| Curing Agent | Hard Domain Morphology | Degree of Phase Separation | Reference |

| MOCA | Spherulitic, Lamellar | High | nih.gov |

| Alternative Diamine Curatives | Varied (e.g., nodular, fibrillar) | Moderate to High | researchgate.net |

This table provides a generalized comparison based on typical findings in polyurethane research. Specific results can vary depending on the full polymer formulation and processing conditions.

Crystallization Behavior and Amorphous Regions

The hard segments in MOCA-cured polyurethanes can exhibit crystalline ordering, which further reinforces the polymer matrix. The crystallization behavior is influenced by factors such as the chemical structure of the diisocyanate and the chain extender (MOCA), as well as the processing conditions. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are instrumental in studying the crystallization and melting behavior of these polymers. researchgate.net

DSC analysis can reveal the melting temperature (Tm) and the enthalpy of fusion (ΔHm) of the crystalline hard domains, providing insights into the degree of crystallinity. XRD patterns can confirm the presence of crystalline structures and provide information about the crystal lattice. Research indicates that the processing temperature significantly affects the crystallization of the hard segments in MOCA-cured systems. gantrade.com

The amorphous regions, primarily composed of the soft segments, are responsible for the elastomeric properties of the material. The glass transition temperature (Tg) of the soft segment, also determined by DSC, is a key indicator of the segmental mobility within these amorphous domains.

Table 2: Thermal Properties of MOCA-Cured Polyurethane Hard Segments

| Property | Typical Value Range | Analytical Technique |

| Melting Temperature (Tm) | 180 - 220 °C | DSC |

| Glass Transition Temperature (Tg) of Soft Segment | -40 to -60 °C | DSC |

| Degree of Crystallinity | Varies with formulation and processing | DSC, XRD |

These values are representative and can be influenced by the specific polyol and diisocyanate used in the formulation.

Elastomeric Systems and Thermoplastic Polyurethanes (TPUs)

MOCA is extensively used in the production of castable polyurethane elastomers and has a significant impact on the properties of Thermoplastic Polyurethanes (TPUs). Its role as a chain extender in these systems is critical for developing the desired balance of hardness, flexibility, and resilience.

Segmental Mobility and Domain Organization

The dynamic mechanical properties of MOCA-cured elastomers are closely linked to the segmental mobility within both the amorphous soft segment phase and the hard segment domains. Dynamic Mechanical Analysis (DMA) is a powerful technique used to probe these molecular motions as a function of temperature and frequency. mts.comfraunhofer.de

The organization of these hard domains, influenced by the use of MOCA, creates a physical crosslinking network that imparts the elastomeric properties to the material. The regularity and strength of this network are key factors in determining the performance of the elastomer.

Table 3: Dynamic Mechanical Properties of a Typical MOCA-Cured Polyurethane Elastomer

| Property | Description | Typical Observation |

| Storage Modulus (E') | Stiffness of the material | High in the glassy region, drops significantly at Tg, plateaus in the rubbery region |

| Loss Modulus (E'') | Energy dissipation as heat | Peak at the glass transition temperature (Tg) |

| Tan Delta (E''/E') | Damping properties | Peak at the glass transition temperature (Tg) |

This table illustrates the general behavior observed in DMA analysis of polyurethane elastomers.

Process-Structure-Property Relationships

The final properties of MOCA-cured TPUs are not only determined by the chemical composition but are also heavily influenced by the processing conditions. Parameters such as cure temperature, post-cure time, and the ratio of MOCA to the prepolymer have a significant impact on the development of the polymer's microstructure and, consequently, its mechanical properties. gantrade.comresearchgate.net

For instance, the cure temperature can affect the kinetics of the curing reaction and the degree of phase separation and crystallization. gantrade.com A higher cure temperature can lead to a more complete reaction and better-defined hard domains, resulting in improved tensile strength and hardness. However, excessive temperatures can lead to degradation of the polymer. gantrade.com

The relationship between processing, structure, and properties is a critical area of study in material science. Understanding these relationships allows for the tailoring of MOCA-cured polyurethanes to meet the specific demands of various applications, from industrial rollers and seals to automotive components and sporting goods.

Table 4: Effect of Cure Temperature on Mechanical Properties of a MOCA-Cured TPU

| Cure Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 100 | 35 | 450 | 90 |

| 120 | 45 | 400 | 95 |

| 140 | 40 | 350 | 96 |

This is a representative data set illustrating the general trend. Actual values will vary based on the specific formulation and other processing parameters.

Chemical Reactivity and Derivatization

Nucleophilic Addition Reactions of Isocyanate Groups

The core reactivity of 5,5'-Ureylenedi-o-tolyl diisocyanate lies in the nucleophilic addition to the carbon-nitrogen double bond of the isocyanate group. This reaction is fundamental to the formation of a variety of important chemical linkages.

The isocyanate groups of 5,5'-Ureylenedi-o-tolyl diisocyanate readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions are typically exothermic and form the basis of polyurethane and polyurea chemistry.

Reaction with Alcohols: The reaction with alcohols proceeds to form urethane (B1682113) linkages. This is the cornerstone of polyurethane production. The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group.

Reaction with Amines: Amines, being stronger nucleophiles than alcohols, react even more rapidly with isocyanates to form urea (B33335) linkages. This reaction is pivotal in the synthesis of polyurea polymers.

Reaction with Water: The reaction of isocyanates with water is a multi-step process. Initially, an unstable carbamic acid is formed, which then decomposes to yield an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a stable urea linkage. This reaction is often utilized in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent.

The nucleophilic addition reactions described above lead to the formation of several key chemical structures:

Urethanes: The reaction of 5,5'-Ureylenedi-o-tolyl diisocyanate with diols or polyols results in the formation of polyurethanes, which are polymers characterized by repeating urethane linkages.

Ureas: When 5,5'-Ureylenedi-o-tolyl diisocyanate reacts with diamines or polyamines, polyureas are formed, containing repeating urea linkages. As mentioned, the reaction with water also ultimately leads to the formation of urea linkages within the polymer structure.

Biurets: Further reaction of an isocyanate group with a urea linkage can lead to the formation of a biuret. This reaction typically occurs at elevated temperatures and results in cross-linking within the polymer network, which can enhance the material's thermal and mechanical properties.

| Reactant | Initial Product | Final Linkage |

| Alcohol (R-OH) | Urethane | -NH-CO-O- |

| Amine (R-NH2) | Urea | -NH-CO-NH- |

| Water (H2O) | Carbamic Acid (unstable) -> Amine + CO2 | Urea (-NH-CO-NH-) |

| Urea | Biuret | -NH-CO-N(CO-NH-)- |

Cycloaddition Reactions Involving Isocyanates

Beyond nucleophilic addition, the isocyanate groups of 5,5'-Ureylenedi-o-tolyl diisocyanate can undergo cycloaddition reactions, particularly with themselves, to form cyclic structures. These reactions are often catalyzed and can be influenced by temperature.

In the presence of specific catalysts, such as tertiary amines, phosphines, or certain metal compounds, isocyanates can undergo a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. This reaction is significant for creating cross-linked polymer networks with enhanced thermal stability and flame retardancy. The trimerization of 5,5'-Ureylenedi-o-tolyl diisocyanate would lead to a complex, high-molecular-weight structure with multiple isocyanurate rings.

Under certain conditions, particularly at lower temperatures and often in the presence of catalysts like phosphines, isocyanates can dimerize to form a four-membered ring structure called a uretdione. This dimerization is a reversible reaction, and the uretdione ring can dissociate back into two isocyanate groups upon heating. This property makes uretdiones useful as "blocked isocyanates," which can be stable at room temperature and then release the reactive isocyanate groups for curing at elevated temperatures. The dimerization of aromatic isocyanates is a known phenomenon, and it is plausible that 5,5'-Ureylenedi-o-tolyl diisocyanate could undergo this reaction.

| Reaction Type | Product | Key Features |

| Trimerization | Isocyanurate | Thermally stable, cross-linked structure |

| Dimerization | Uretdione | Thermally reversible, used as blocked isocyanates |

Functionalization Strategies for Isocyanate Groups

The high reactivity of the isocyanate groups in 5,5'-Ureylenedi-o-tolyl diisocyanate allows for various functionalization strategies to modify its properties or to incorporate it into different chemical systems. These strategies often involve the controlled reaction of the isocyanate groups to introduce new functionalities.

One common approach is the use of "blocking agents." In this strategy, the isocyanate groups are reacted with a compound that forms a thermally reversible bond. This temporarily "protects" the isocyanate functionality, allowing for one-component systems that are stable at storage temperatures but become reactive upon heating. Common blocking agents include phenols, oximes, and caprolactam.

Another functionalization strategy involves the reaction of the isocyanate groups with molecules that contain other reactive functionalities. For example, reacting 5,5'-Ureylenedi-o-tolyl diisocyanate with a hydroxy-functionalized acrylate or methacrylate monomer would result in a molecule that can be subsequently polymerized via free-radical polymerization. This allows for the incorporation of the diisocyanate structure into acrylic polymer systems.

Furthermore, the isocyanate groups can be used to graft the diisocyanate onto the surface of other materials that possess active hydrogen-containing groups, such as cellulose, lignin (B12514952), or silica. This surface modification can be used to improve the compatibility between different phases in composite materials.

Blocked Isocyanates and De-blocking Mechanisms

To control the high reactivity of the isocyanate group, particularly in formulations where a reaction is only desired under specific conditions, a "blocking" strategy is often employed. This involves the reversible reaction of the isocyanate with a blocking agent to form a thermally labile adduct. At ambient temperatures, the blocked isocyanate is stable and non-reactive, but upon heating, it de-blocks to regenerate the isocyanate group, which can then proceed to react as intended.

Common blocking agents include phenols, oximes, and caprolactam. The temperature at which the de-blocking occurs is a critical parameter and is dependent on the specific blocking agent used. This allows for the formulation of one-component systems that are stable at room temperature and can be cured by heating.

| Blocking Agent | Typical De-blocking Temperature (°C) |

| Methyl Ethyl Ketoxime (MEKO) | 140 - 160 |

| ε-Caprolactam | > 160 |

De-blocking Mechanisms: The de-blocking process is a reversible chemical reaction that is typically initiated by heat. The mechanism involves the cleavage of the bond between the isocyanate carbon and the heteroatom of the blocking agent. The stability of this bond dictates the de-blocking temperature. For instance, the urethane linkage formed with phenols is less stable than the one formed with caprolactam, resulting in a lower de-blocking temperature for phenolic blocked isocyanates.

The efficiency of the de-blocking process can be influenced by several factors, including the chemical nature of the isocyanate and the blocking agent, the presence of catalysts, and the surrounding chemical environment. Catalysts, such as organotin compounds or tertiary amines, can significantly lower the de-blocking temperature, enabling curing at milder conditions.

Incorporation into Hybrid Organic-Inorganic Materials

The ability of 3-(triethoxysilyl)propyl isocyanate to form covalent bonds with both organic polymers and inorganic networks makes it a key component in the synthesis of hybrid organic-inorganic materials. These materials combine the desirable properties of both constituents, such as the flexibility and processability of polymers with the rigidity and thermal stability of inorganic glasses.

The most common method for incorporating 3-(triethoxysilyl)propyl isocyanate into these hybrids is through the sol-gel process. In a typical synthesis, the triethoxysilyl groups of the compound are hydrolyzed to form reactive silanol groups (-Si(OH)3). These silanols then undergo condensation reactions with themselves or with other silicon alkoxides (like tetraethoxysilane, TEOS) to form a cross-linked silica network.

Simultaneously, the isocyanate group can be reacted with an organic polymer containing active hydrogen atoms, such as a polyol or a polyamine. This creates a covalent link between the organic and inorganic phases, preventing phase separation and leading to a homogeneous material with enhanced properties.

Research Findings on Hybrid Materials:

Numerous studies have demonstrated the successful use of 3-(triethoxysilyl)propyl isocyanate to create hybrid materials with improved characteristics. For example, its incorporation into polyurethane coatings has been shown to enhance adhesion to substrates and improve scratch resistance and thermal stability. In the field of composites, it is used to functionalize inorganic fillers like silica or glass fibers, improving their dispersion and interfacial bonding with a polymer matrix, which in turn enhances the mechanical properties of the final composite material.

| Property Enhancement | Research Finding |

| Thermal Stability | The incorporation of the siloxane network through the sol-gel reaction of 3-(triethoxysilyl)propyl isocyanate increases the degradation temperature of the organic polymer. |

| Mechanical Strength | Covalent bonding between the organic and inorganic phases, facilitated by the bifunctional nature of the compound, leads to improved tensile strength and modulus of the hybrid material. |

| Adhesion | The silanol groups formed upon hydrolysis can form strong bonds with inorganic substrates, significantly improving the adhesion of coatings and adhesives. |

| Surface Hardness | The formation of a rigid silica network at the surface of a material can increase its hardness and scratch resistance. |

Environmental Fate and Degradation Pathways of Isocyanate Based Materials

Hydrolytic Degradation of Urethane (B1682113) and Urea (B33335) Linkages

Mechanisms and Environmental Conditions Influencing Hydrolysis

The hydrolysis of polyurethane and polyurea involves the cleavage of ester, urethane, and urea bonds. carbodiimide.com The general order of hydrolytic stability for these linkages is ester < urea < urethane. andersondevelopment.com

The primary mechanisms are as follows:

Urethane Linkage Hydrolysis: Urethane bonds react with water to form an unstable carbamic acid and an alcohol. The carbamic acid then decomposes into an amine and carbon dioxide. andersondevelopment.comindexcopernicus.com

Urea Linkage Hydrolysis: Similarly, urea linkages hydrolyze to form a carbamic acid and an amine. andersondevelopment.com

Ester Linkage Hydrolysis: In polyester-based polyurethanes, the ester groups are particularly prone to hydrolysis, breaking down into their constituent carboxylic acids and alcohols. This process can be autocatalytic as the formation of acidic groups accelerates further hydrolysis. andersondevelopment.com

Several environmental factors significantly influence the rate of hydrolysis:

Temperature: Higher temperatures dramatically accelerate the rate of hydrolysis. For instance, a temperature increase from 50°C to 70°C can drastically reduce the half-life of both polyether- and polyester-based polyurethane systems. andersondevelopment.com

pH: Hydrolysis is catalyzed by both acidic and basic conditions. Acidic environments, in particular, can lead to an autocatalytic situation, especially in polyester-based polyurethanes where the degradation products are acidic. andersondevelopment.com

Water/Moisture Availability: The extent of degradation is directly related to the amount of water or humidity the material is exposed to. carbodiimide.com

Polymer Structure: The specific chemical structure of the polymer, including the type of polyol (polyether or polyester) and isocyanate used, plays a crucial role. Polyether-based polyurethanes are generally more resistant to hydrolysis than polyester-based ones. andersondevelopment.comifremer.fr The steric hindrance around the susceptible linkages can also affect the rate of water attack. andersondevelopment.com

Table 1: Factors Influencing Hydrolytic Degradation Rate

| Factor | Influence on Degradation Rate | Description |

| Temperature | Increases | Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed at a faster rate. andersondevelopment.com |

| pH | Increases (Acidic & Basic) | Both acidic and basic conditions can catalyze the cleavage of urethane and urea linkages. andersondevelopment.com |

| Moisture | Increases | Higher humidity or direct water contact provides the reactant (water) for the hydrolysis reaction. carbodiimide.com |

| Polymer Backbone | Varies | Polyester-based polyurethanes are more susceptible to hydrolysis than polyether-based polyurethanes. andersondevelopment.com |

Photodegradation Processes in Polyurethane and Polyurea Systems

Exposure to ultraviolet (UV) radiation, a component of sunlight, can initiate photodegradation processes that lead to the deterioration of polyurethane and polyurea materials. This degradation manifests as discoloration (yellowing), loss of gloss, surface cracking, and a decline in mechanical properties. mdpi.comresearchgate.netmdpi.com

UV-Induced Scission and Chain Reactions

UV radiation possesses sufficient energy to break chemical bonds within the polymer structure. nih.gov The primary photochemical processes involve:

Chain Scission: UV energy can directly cause the scission of urethane and urea linkages, as well as other bonds in the polymer backbone. mdpi.comresearchgate.net This leads to a reduction in molecular weight and a loss of mechanical integrity. nih.gov In some cases, photo-oxidative degradation can lead to increased chain mobility. mdpi.com

Photo-Fries Rearrangement: Aromatic polyurethanes and polyureas can undergo a Photo-Fries rearrangement, a photochemical reaction that contributes to color changes and degradation. dtic.mil

Oxidation: In the presence of oxygen, UV radiation can initiate a series of free-radical chain reactions. These reactions lead to the formation of hydroperoxides, which can then decompose to form various oxidation products, including carbonyl groups, and contribute to chain scission and cross-linking. researchgate.net

Thermal Degradation Profiles of 5,5'-Ureylenedi-o-tolyl Diisocyanate Polymers

The thermal stability of polyurethanes is a critical factor, as elevated temperatures can lead to irreversible chemical changes and the breakdown of the polymer. The degradation profile is highly dependent on the chemical structure of the diisocyanate and other components of the polymer.

Decomposition Products and Pathways

The thermal degradation of polyurethanes is a complex process that can proceed through several pathways, often involving the dissociation of the urethane linkage. The onset of thermal degradation for urethane bonds can occur at temperatures around 170-250°C. researchgate.net

Key decomposition pathways include:

Dissociation to Isocyanate and Alcohol: This is a primary degradation route where the urethane linkage reversibly or irreversibly breaks down into the original isocyanate and polyol. indexcopernicus.comrsc.org

Formation of Primary Amine and Olefin: Another pathway involves the decomposition of the urethane bond to yield a primary amine, an olefin, and carbon dioxide. researchgate.net

Formation of Secondary Amine and Carbon Dioxide: A third possibility is the degradation to a secondary amine and carbon dioxide. researchgate.net

For polymers based on aromatic diisocyanates like MDI (a related aromatic diisocyanate), thermal degradation can release the parent isocyanate and other volatile compounds. nih.gov Studies on the thermal decomposition of MDI-based polyurethanes have identified the evolution of carbonyl sulfide, carbon dioxide, water, alcohols, and aromatic compounds. mdpi.com In an air atmosphere, oxidation reactions become more prominent, leading to the formation of products like sulfur dioxide (if sulfur is present in the chain extender) and aldehydes. mdpi.com

The thermal stability and decomposition products are influenced by the atmosphere (inert vs. oxidative). mdpi.comnih.gov In an inert atmosphere, the degradation primarily involves dissociation and chain scission, while in the presence of air, oxidative processes contribute significantly to the breakdown, often at lower temperatures. nih.gov

Kinetic Analysis of Thermal Decomposition

The thermal degradation of these materials is typically investigated using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature at a controlled heating rate. etamu.eduwikipedia.org This technique allows for the determination of key kinetic parameters, including activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction.

In general, the thermal decomposition of isocyanate-based polymers occurs in multiple stages. For instance, the degradation of polyureas, which are the primary products of isocyanate hydrolysis in the environment, typically exhibits a two-step decomposition process. The first stage is attributed to the degradation of the hard segment, which contains the urethane or urea linkages, followed by the decomposition of the soft segment at higher temperatures. researchgate.netmarquette.edu

Aromatic isocyanates themselves can undergo thermal degradation, and the stability is influenced by their chemical structure. For example, thermoplastic polyurethane elastomers based on aromatic diisocyanates like MDI generally exhibit higher thermal stability compared to those based on aliphatic diisocyanates. mdpi.com Studies on the thermal degradation of polyurethane (PUR) materials have shown that aromatic diisocyanates like TDI and MDI are initially released in the gas phase and associated with very small particles during thermal stress. oup.com

The kinetic analysis of thermal decomposition data from TGA is often performed using various mathematical models. Isoconversional methods, such as those developed by Friedman, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS), are frequently employed to calculate the activation energy as a function of the extent of conversion without assuming a specific reaction model. mdpi.com

For polyurethane elastomers, the dissociation of the urethane linkage into an isocyanate and an alcohol is a reversible reaction that is reported to begin between 200 to 250°C. osti.gov The thermal stability of isocyanurate structures, which can be formed from the trimerization of isocyanates, is notably high, with decomposition of the s-triazine ring occurring above 400°C to regenerate free isocyanate groups. researchgate.net

The following interactive data tables summarize representative kinetic parameters for the thermal decomposition of related isocyanate-based materials, providing a proxy for the expected behavior of compounds like 5,5'-Ureylenedi-o-tolyl diisocyanate.

Table 1: Onset Decomposition Temperatures for Isocyanate-Based Thermoplastic Polyurethanes (TPUs)

| Diisocyanate Type | Atmosphere | T1% Mass Loss (°C) | T5% Mass Loss (°C) | T10% Mass Loss (°C) |

| MDI (aromatic) | Helium | 299–301 | 328–333 | 339–346 |

| MDI (aromatic) | Synthetic Air | 261–272 | ~310 | ~330 |

| HDI (aliphatic) | Helium | 280–282 | 313–322 | 328–341 |

| HDI (aliphatic) | Synthetic Air | 252–265 | ~290 | ~310 |

Data sourced from a study on thermoplastic polyurethane elastomers. mdpi.com The values represent the temperature at which 1%, 5%, and 10% mass loss is observed, indicating the initiation of thermal decomposition.

Table 2: General Thermal Degradation Stages of Polyurea

| Degradation Stage | Temperature Range (°C) | Associated Process | Primary Evolved Products |

| 1 | ~250 - 350 | Hard Segment Degradation | Isocyanate, Diamine, CO2 |

| 2 | ~360 - 450 | Soft Segment Degradation | Hydrocarbon fragments, CO2 |

This table provides a generalized overview of the thermal decomposition of polyurea, the environmental degradation product of diisocyanates. researchgate.netmarquette.edu The specific temperatures can vary based on the exact chemical structure of the polyurea.

In the atmosphere, the primary degradation pathway for aromatic diisocyanates like TDI and MDI is not thermal decomposition but rather oxidation by hydroxyl (OH) radicals. nih.govtandfonline.com The estimated atmospheric half-life for this process is approximately one day. nih.govtandfonline.com In aquatic environments and soil, hydrolysis is the dominant fate, leading to the formation of stable polyureas. americanchemistry.comamericanchemistry.com These polyureas are very resistant to further degradation, with estimated hydrolysis half-lives in the order of thousands of years. americanchemistry.comamericanchemistry.com

The study of thermal decomposition kinetics is therefore most relevant for understanding the behavior of these materials in high-temperature industrial processes, fire scenarios, or specific waste treatment technologies like pyrolysis. The data from analogous compounds suggest that materials derived from 5,5'-Ureylenedi-o-tolyl diisocyanate would likely exhibit multi-stage decomposition, with the stability being influenced by the presence of ureylene and isocyanate functionalities.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.

Identification of Urethane (B1682113), Urea (B33335), and Isocyanate Vibrations

The FT-IR and Raman spectra of the monomer, 2,2'-(p-tolylimino)diethanol, are characterized by vibrations corresponding to its constituent functional groups. The most prominent feature is the broad absorption band for the hydroxyl (-OH) group stretching vibrations, typically observed in the region of 3500–3200 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups are found just below 3000 cm⁻¹. The para-substituted aromatic ring gives rise to characteristic C-H out-of-plane bending vibrations around 800 cm⁻¹. ijseas.com

When 2,2'-(p-tolylimino)diethanol is used as a chain extender or crosslinker in the synthesis of polyurethanes, its hydroxyl groups react with isocyanate (-NCO) groups. This reaction can be monitored using vibrational spectroscopy.

Isocyanate (-NCO): The isocyanate group has a strong, sharp, and very characteristic absorption band in the FT-IR spectrum, appearing around 2275–2250 cm⁻¹. The disappearance of this band is a clear indicator of the consumption of the isocyanate monomer during the polymerization reaction. organicchemistrydata.org

Urethane (-NH-COO-): The formation of the urethane linkage results in the appearance of several new bands. The N-H stretching vibration of the urethane group appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the urethane group is a strong band typically found in the range of 1740–1680 cm⁻¹. The exact position depends on hydrogen bonding. The C-N stretching and N-H bending vibrations also appear in the fingerprint region (around 1530 cm⁻¹).

Urea (-NH-CO-NH-): If any side reactions involving water and isocyanate occur, urea linkages can form. The carbonyl (C=O) stretching vibration of a urea group is typically found at a lower frequency than that of a urethane, around 1680–1630 cm⁻¹, due to stronger hydrogen bonding and resonance effects. The N-H stretching bands are also present.

The table below summarizes the key vibrational frequencies for the functional groups involved in the polymerization of 2,2'-(p-tolylimino)diethanol with an isocyanate.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

| Hydroxyl (-OH) | Stretching | 3500 - 3200 (broad) | FT-IR, Raman |

| Isocyanate (-NCO) | Stretching | 2275 - 2250 (sharp) | FT-IR |

| Urethane (N-H) | Stretching | ~3300 (sharp) | FT-IR |

| Urethane (C=O) | Stretching | 1740 - 1680 | FT-IR, Raman |

| Urea (C=O) | Stretching | 1680 - 1630 | FT-IR, Raman |

| Aromatic C-H | Bending (para) | ~800 | FT-IR |

Quantitative Analysis of Reaction Extent

FT-IR spectroscopy is a powerful tool for the quantitative analysis of polymerization reactions involving 2,2'-(p-tolylimino)diethanol. By monitoring the change in the intensity of specific absorption bands over time, the extent of the reaction can be determined.

A common method is to monitor the disappearance of the isocyanate peak at ~2270 cm⁻¹. According to the Beer-Lambert law, the absorbance of a specific band is directly proportional to the concentration of the corresponding functional group. The extent of isocyanate conversion, p(NCO), can be calculated using the following equation:

p(NCO) = 1 - (At(NCO) / A0(NCO)) * (A0(ref) / At(ref))

Where:

At(NCO) is the absorbance of the isocyanate peak at time t.

A0(NCO) is the initial absorbance of the isocyanate peak.

At(ref) and A0(ref) are the absorbances of an internal reference peak at time t and time zero, respectively. The reference peak should be a band that does not change during the reaction, such as a C-H stretching vibration of the aromatic ring.

This method allows for real-time monitoring of the polymerization kinetics. For instance, in the development of dental cements, near-infrared FTIR has been utilized to assess the degree of cure in formulations containing 2,2'-(p-tolylimino)diethanol as a polymerization accelerator. kglmeridian.comallenpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the detailed structural elucidation of 2,2'-(p-tolylimino)diethanol and the polymers derived from it. ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR and ¹³C NMR of Monomer and Polymer Structures

The ¹H and ¹³C NMR spectra of 2,2'-(p-tolylimino)diethanol in a suitable solvent like CDCl₃ or DMSO-d₆ show characteristic signals for the different types of protons and carbons in the molecule.

¹H NMR of 2,2'-(p-tolylimino)diethanol:

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the aromatic region (δ 6.8–7.2 ppm).

Hydroxyethyl (B10761427) Protons: The four protons of the two -CH₂-N groups and the four protons of the two -CH₂-OH groups will likely appear as triplets in the range of δ 3.5–3.7 ppm, due to coupling with each other.

Methyl Protons: The three protons of the methyl group (-CH₃) on the toluene (B28343) ring will give a singlet peak around δ 2.3 ppm.

Hydroxyl Protons: The two hydroxyl protons (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR of 2,2'-(p-tolylimino)diethanol: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Approximate chemical shifts are listed in the table below.

| Carbon Atom | Approximate ¹³C Chemical Shift (ppm) |

| -C H₃ | ~20 |

| -C H₂-N | ~55 |

| -C H₂-OH | ~60 |

| Aromatic C -H | 110 - 130 |

| Aromatic C -N | ~145 |

| Aromatic C -CH₃ | ~130 |

When 2,2'-(p-tolylimino)diethanol is polymerized, for example, to form a polyurethane, the NMR spectra will show significant changes. In the ¹H NMR spectrum, the signal for the -CH₂-OH protons will shift downfield upon formation of the urethane ester linkage (-CH₂-O-CO-NH-). A new, broad signal for the urethane N-H proton will also appear. Similarly, in the ¹³C NMR spectrum, the carbon of the -CH₂-OH group will experience a downfield shift upon esterification.

2D NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the structure of the monomer and its polymers.

COSY: A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. For 2,2'-(p-tolylimino)diethanol, this would confirm the coupling between the -CH₂-N and -CH₂-OH protons within the hydroxyethyl chains.

HSQC: An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal at ~2.3 ppm would show a cross-peak with the carbon signal at ~20 ppm, confirming their assignment to the methyl group.

These 2D NMR techniques are invaluable for characterizing the precise structure of polymers formed from 2,2'-(p-tolylimino)diethanol, helping to determine the sequence of monomer units and identify any side products.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For 2,2'-(p-tolylimino)diethanol, with a molecular weight of 195.26 g/mol , a soft ionization technique like Electrospray Ionization (ESI) would show a prominent molecular ion peak [M+H]⁺ at m/z 196.27. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, where the mass spectrum would show the molecular ion (M⁺) at m/z 195.2.

The fragmentation pattern observed in the mass spectrum provides structural information. For N,N-dialkylanilines, common fragmentation pathways include dealkylation (loss of an alkyl group) and dehydrogenation. cdnsciencepub.com For 2,2'-(p-tolylimino)diethanol, characteristic fragment ions could include:

[M - H₂O]⁺: Loss of a water molecule (m/z 177.1).

[M - 2H₂O]⁺: Loss of two water molecules (m/z 159.0).

Cleavage of the C-C bond in the ethyl chain.

Cleavage of the N-C bond.

The table below lists the expected m/z values for the molecular ion and key fragments of 2,2'-(p-tolylimino)diethanol.

| Ion | m/z (Calculated) | Ionization Method |

| [M+H]⁺ | 196.27 | ESI |

| [M]⁺ | 195.2 | EI (GC-MS) |

| [M - H₂O]⁺ | 177.1 | EI (GC-MS) |

| [M - 2H₂O]⁺ | 159.0 | EI (GC-MS) |

For polymers synthesized from 2,2'-(p-tolylimino)diethanol, such as polyurethanes, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly useful technique. MALDI-TOF can analyze large molecules and provides information on the molecular weight distribution of the polymer, the mass of the repeating monomer unit, and the structure of the end groups. nih.gov The fragmentation of polymer chains in the mass spectrometer can also elucidate the backbone connectivity and sequence of different monomer units in copolymers. lcms.cz

Elucidation of Oligomeric Species and Degradation Products

The industrial form of MDI, often referred to as polymeric MDI (pMDI), is not a pure substance but a complex mixture. inchem.orgatamanchemicals.com It typically contains 40-50% monomeric 4,4'-MDI, along with its isomers (2,4'-MDI and 2,2'-MDI) and a significant fraction (up to 60%) of higher oligomers with three to six aromatic rings. atamanchemicals.comiarc.fr

The thermal degradation of MDI, particularly when heated to produce vapors for experimental chambers, leads to the formation of several new compounds. Studies have shown that heating MDI between 50°C and 180°C generates a mixture containing not only residual MDI but also degradation products such as methylene (B1212753) diphenyl amino-isocyanate and methylene diphenyl diamine. nih.govirsst.qc.ca Due to the high reactivity of the amine and isocyanate functional groups, these degradation products can rapidly polymerize, forming more complex structures. nih.gov

Under environmental conditions, MDI degradation proceeds through different pathways. In soil, the highly reactive isocyanate groups react with water to form unstable carbamic acids, which then decompose into amines. These amines subsequently react with remaining MDI to form solid, immobile polyureas, which are highly resistant to further degradation. americanchemistry.com Photolytic degradation, driven by sunlight, is a significant pathway for MDI-based polyurethane coatings, leading to the conversion of the polymer into water-soluble degradation products. americanchemistry.com

A study on the thermal degradation of MDI-based polyurethane foams identified the release of monomeric MDI, phenyl isocyanate, and methyl isocyanate. sjweh.fi

Hyphenated MS Techniques for Complex Mixtures

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques (hyphenated MS), is an indispensable tool for analyzing the complex mixtures associated with MDI. nih.govresearchgate.net Techniques like electrospray ionization (ESI), matrix-assisted laser desorption/ionization (MALDI), and ion mobility-mass spectrometry (IM-MS) have been pivotal in characterizing MDI-based polymers and their precursors. nih.govresearchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively used to identify and validate the structure of MDI thermal degradation products. nih.govirsst.qc.ca By monitoring for protonated molecular ions ([M+H]+) that contain an isocyanate group, researchers can specifically target and fragment these compounds to elucidate their structures. nih.govirsst.qc.ca LC-MS is also noted as a powerful alternative to traditional liquid chromatography with ultraviolet or electrochemical detection for analyzing isocyanate species. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable hyphenated technique, particularly for analyzing derivatives of MDI. For instance, the MDI metabolite 4,4'-methylenedianiline (B154101) (MDA) can be determined in biological samples after acid hydrolysis and derivatization, using GC-MS with chemical ionization. nih.gov

The power of hyphenated MS is also demonstrated in migration studies, where High-Performance Liquid Chromatography (HPLC) coupled with an MS detector can unambiguously qualify and confirm the identity of MDI peaks quantified by a primary detector like UV. researchgate.net

Table 1: Application of Hyphenated MS Techniques for MDI Analysis

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| LC-ESI-MS/MS | Identification of thermal degradation products | Identified residual MDI, methylene diphenyl amino-isocyanate, and methylene diphenyl diamine. | nih.govirsst.qc.ca |

| GC-MS | Determination of MDI metabolite (MDA) in urine | Enabled detection of MDA at low concentrations (0.2 nmol/L), confirming exposure. | nih.gov |

| HPLC-MS | Characterization of polyurethane prepolymers | Determined reaction kinetics between MDI and various polyols. | nih.gov |

| MALDI-MS | Analysis of MDI isomers and oligomers | Used to monitor derivatized MDI (urethanes) to characterize isomeric and prepolymeric species. | nih.govresearchgate.net |

Chromatographic Separations (GPC, HPLC, GC)

Chromatographic techniques are fundamental for separating and quantifying MDI monomers, oligomers, and the polymers derived from them.

Molecular Weight Distribution Analysis of Polymers

GPC analysis has been used to:

Quantify Oligomers : Determine the content of total MDI monomer and oligomers in pMDI solutions. analytice.com

Monitor Polymerization : Confirm the increase in molecular size and chain extension during the reaction of MDI with polyols, such as in the formation of polylactic acid (PLA)-MDI copolymers. thescipub.comresearchgate.net

Characterize Polyurethanes : Determine the molecular masses of final polyurethane products. analytice.com

The technique is crucial for correlating the polymer structure with its final physical properties, such as elasticity and strength. sepscience.comresearchgate.net

Purity Assessment of Monomers and Intermediates

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment of MDI monomer and for quantifying its presence in various matrices. inchem.org These methods often involve derivatizing the highly reactive isocyanate group to form a stable derivative that can be easily analyzed. irsst.qc.calcslaboratory.com

Key applications of HPLC for purity and monomer assessment include:

Residual Monomer in Products : Modified OSHA methods utilize HPLC with a UV detector to measure the concentration of unreacted MDI monomer in cured polyurethane foam, ensuring product safety and cure completion. lcslaboratory.com

Environmental and Workplace Monitoring : Airborne MDI can be captured on filters impregnated with a derivatizing agent, such as 1-(2-methoxyphenyl)-piperazine, and subsequently analyzed by HPLC with UV and/or electrochemical detection. nih.govosha.gov

Migration Studies : Validated HPLC-UV methods have been developed to precisely quantify the migration of MDI from polyurethane products into simulants like artificial sweat. These methods establish critical parameters such as the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net

For example, one HPLC-UV/MS method reported an LOD of 0.003 µg/mL and an LOQ of 0.010 µg/mL for MDI. researchgate.net The precision of HPLC methods is typically high, with relative standard deviations (RSD) reported to be as low as 1.3% for sample preparation and analysis. nih.gov

Table 2: Chromatographic Methods for MDI Purity and Analysis

| Technique | Matrix/Application | Detector(s) | Reported Detection Limit | Reference |

|---|---|---|---|---|

| HPLC | Airborne MDI (workplace air) | UV, Electrochemical (EC) | 3 ng/mL (for 20 µL injection) | nih.gov |

| HPLC | Residual MDI in PU foam | UV | Not specified, used for quantification from 0.1% to >10% | lcslaboratory.com |

| HPLC | MDI migration to artificial sweat | UV, MS | 0.003 µg/mL | researchgate.net |

| GPC | MDI solution | UV | Not applicable (used for distribution analysis) | analytice.com |

Thermal Analysis Techniques (DSC, TGA, DMA)

Thermal analysis techniques measure changes in the physical and chemical properties of a material as a function of temperature. They are essential for understanding the thermal stability, melting behavior, and phase transitions of MDI and its polymers. labmanager.com

Glass Transition Temperatures and Melting Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common thermal techniques applied to MDI. mt.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature scan. It is used to determine the melting point of crystalline materials and the glass transition temperature (Tg) of amorphous materials. labmanager.com For pure, solid 4,4'-MDI, the melting point has been determined by DSC to be 40°C. inchem.org For MDI-based polymers, the Tg is a critical property. For example, a cross-linked polyimide film based on MDI was shown to have a high glass transition temperature of approximately 386°C, indicating significant thermal stability. researchgate.net Non-isothermal DSC is also employed to study the curing kinetics of MDI-based polyurethanes, providing data on the reaction's activation energy. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated. ardena.com It is used to determine thermal stability and decomposition temperatures. TGA of an MDI-based polyimide film showed a 5% weight loss decomposition temperature above 520°C. researchgate.net A TGA curve for polymeric MDI demonstrates its decomposition profile at elevated temperatures. diisocyanates.org TGA can be coupled with MS (TGA-MS) to identify the specific molecules (evolved gases) that are released during mass loss events, providing a more complete picture of degradation pathways. ardena.com

Table 3: Thermal Properties of MDI and Related Polymers

| Material | Technique | Property | Value | Reference |

|---|---|---|---|---|

| 4,4'-MDI (monomer) | DSC | Melting Point | 40 °C | inchem.org |

| MDI-based Cross-linked Polyimide Film | DSC | Glass Transition Temperature (Tg) | ~386 °C | researchgate.net |

| MDI-based Cross-linked Polyimide Film | TGA | 5% Decomposition Temperature | >520 °C | researchgate.net |

| MDI-based Polyurethane | DSC | Curing Activation Energy (Kissinger method) | 46.34 kJ·mol⁻¹ | mdpi.com |

Thermal Stability and Viscoelastic Properties

The compound 2,2'-Azobis(2,4-dimethylvaleronitrile), identified by EINECS number 226-004-4, is an azo compound recognized for its utility as a free-radical initiator in polymerization. smolecule.com Its efficacy is intrinsically linked to its thermal characteristics, as it decomposes upon heating to generate the radicals necessary to initiate polymerization. This section details the advanced analytical characterization of its thermal stability and discusses its viscoelastic properties.

Thermal Stability

2,2'-Azobis(2,4-dimethylvaleronitrile) is characterized by its limited thermal stability, a property inherent to azo compounds which contain the –N=N– structure. nih.gov Its decomposition can be triggered by heat or light, a process that is harnessed for various chemical syntheses. smolecule.com The thermal behavior of this compound has been a subject of detailed research to ensure its safe handling and efficient use.

Detailed research findings indicate that the optimal temperature range for the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) is between 45°C and 70°C. A key parameter for azo initiators is the 10-hour half-life temperature, which for this compound is 51°C in a toluene solution. fujifilm.com This signifies the temperature at which half of the compound will have decomposed over a 10-hour period.

The compound exhibits a melting point with decomposition, reported in the range of 45°C to 70°C. fujifilm.com Due to its exothermic decomposition, it possesses a Self-Accelerating Decomposition Temperature (SADT), which is a critical safety parameter. The SADT for 2,2'-Azobis(2,4-dimethylvaleronitrile) has been reported to be as low as 25°C to 35°C, indicating that at or above this temperature, the rate of decomposition may become uncontrollable, posing a significant thermal hazard. vestachem.comtandfonline.com This necessitates stringent temperature controls during storage, which is recommended to be below 10-15°C. fujifilm.comchempoint.com

Kinetic studies have determined the activation energy for its thermal decomposition to be 117.8 kJ/mol. fujifilm.com Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are employed to study its thermal decomposition characteristics, yielding data on onset temperature, peak temperature, and heat of decomposition. nih.govresearchgate.net

Furthermore, research has shown that exposure to ultraviolet (UV) radiation can affect the thermal stability of 2,2'-Azobis(2,4-dimethylvaleronitrile). nih.govmdpi.com Studies have demonstrated that prolonged exposure to UV light can lower the decomposition temperature. nih.gov For instance, after 24 hours of UV exposure, the onset temperature of the main decomposition stage was observed to decrease from 132°C to 127°C, with an associated increase in mass loss from 70% to 80%. nih.gov This photosensitivity is attributed to the trans-cis isomerization of the azo group under UV irradiation, with the trans isomer being more thermally stable. nih.gov

| Property | Value | Notes |

|---|---|---|

| Melting Point | 45-70 °C (decomposes) | The compound decomposes upon melting. fujifilm.com |

| 10-hour Half-Life Decomposition Temperature | 51 °C | In toluene solution. fujifilm.com |

| Self-Accelerating Decomposition Temperature (SADT) | 25-35 °C | Indicates the temperature for safe storage is critical. vestachem.comtandfonline.com |

| Activation Energy (Ea) | 117.8 kJ/mol | Relates to the energy barrier for decomposition. fujifilm.com |

| Decomposition Onset (T₀) after 24h UV Exposure | 127 °C | Decreased from 132°C (unexposed), indicating reduced stability. nih.gov |

Viscoelastic Properties

Viscoelasticity is a material property that exhibits both viscous and elastic characteristics when undergoing deformation. This property is typically measured for materials like polymers, gels, and liquids.

For the chemical compound 2,2'-Azobis(2,4-dimethylvaleronitrile), which exists as a crystalline solid at ambient temperatures, the characterization of viscoelastic properties such as storage modulus (G') and loss modulus (G'') is not a standard analytical parameter. chemos.de A review of scientific literature and safety data indicates that this property is not considered relevant for the compound in its solid state.

While the viscoelastic properties of polymers synthesized using 2,2'-Azobis(2,4-dimethylvaleronitrile) as an initiator are extensively studied, as the initiator directly influences the final polymer chain architecture and thus its mechanical properties, such data pertains to the resulting polymers and not the initiator compound itself. Therefore, there is no available data for the viscoelastic properties of Einecs 226-004-4.

| Property | Value | Notes |

|---|---|---|

| Storage Modulus (G') | Not Available | This property is not typically measured for this type of crystalline solid compound. |

| Loss Modulus (G'') | Not Available | This property is not typically measured for this type of crystalline solid compound. |

| Kinematic Viscosity | Not Relevant | As stated in safety data sheets for the solid material. |

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT) on Isocyanate Reactivity